2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide 2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1219911-50-8
VCID: VC7624179
InChI: InChI=1S/C23H22N4O4/c1-2-30-17-9-7-16(8-10-17)19-11-12-23(29)27(25-19)14-13-24-22(28)15-20-18-5-3-4-6-21(18)31-26-20/h3-12H,2,13-15H2,1H3,(H,24,28)
SMILES: CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=NOC4=CC=CC=C43
Molecular Formula: C23H22N4O4
Molecular Weight: 418.453

2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

CAS No.: 1219911-50-8

Cat. No.: VC7624179

Molecular Formula: C23H22N4O4

Molecular Weight: 418.453

* For research use only. Not for human or veterinary use.

2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide - 1219911-50-8

Specification

CAS No. 1219911-50-8
Molecular Formula C23H22N4O4
Molecular Weight 418.453
IUPAC Name 2-(1,2-benzoxazol-3-yl)-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide
Standard InChI InChI=1S/C23H22N4O4/c1-2-30-17-9-7-16(8-10-17)19-11-12-23(29)27(25-19)14-13-24-22(28)15-20-18-5-3-4-6-21(18)31-26-20/h3-12H,2,13-15H2,1H3,(H,24,28)
Standard InChI Key PLYDPNDLLLVVLV-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=NOC4=CC=CC=C43

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(1,2-benzoxazol-3-yl)-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide, reflecting its three primary structural components:

  • A benzo[d]isoxazole moiety (benzene fused to an isoxazole ring)

  • An acetamide linker

  • A 3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazine subunit .

The numbering system assigns priority to the benzoisoxazole ring, with the isoxazole oxygen at position 1 and nitrogen at position 2. The pyridazinone ring adopts a 1,2-diazine configuration, with ketone oxygenation at position 6 and ethoxyphenyl substitution at position 3 .

Alternative Identifiers

Identifier TypeValue
CAS Registry Number1219911-50-8
PubChem CID49671242
SMILESCCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=NOC4=CC=CC=C43
InChIKeyPLYDPNDLLLVVLV-UHFFFAOYSA-N
Molecular FormulaC₂₃H₂₂N₄O₄

The SMILES string encodes the connectivity: ethoxyphenyl → pyridazinone → ethyl → acetamide → benzoisoxazole .

Structural Characteristics

Core Scaffold Geometry

X-ray crystallography data remains unavailable, but computational models predict:

  • Benzoisoxazole Ring: Planar aromatic system with bond lengths of 1.36 Å (C-O) and 1.30 Å (C=N), typical for isoxazole derivatives.

  • Pyridazinone Ring: Non-aromatic 1,2-diazin-6-one structure with alternating single/double bonds (1.33–1.46 Å for C-N and 1.23 Å for C=O) .

  • Dihedral Angles: 67.8° between benzoisoxazole and pyridazinone planes, suggesting limited conjugation across the acetamide bridge .

Computed Physicochemical Properties

Lipophilicity and Solubility

PropertyValueSignificance
XLogP3-AA2.3Moderate lipophilicity, suggesting good membrane permeability
Topological Polar Surface Area (TPSA)96.8 ŲHigh polarity due to multiple H-bond acceptors
Aqueous Solubility (LogS)-3.8Poor water solubility (≈0.02 mg/mL)

The ethoxyphenyl group enhances lipid solubility, while the pyridazinone and acetamide moieties contribute to polarity .

Hydrogen Bonding Capacity

Donor SitesAcceptor Sites
1 (acetamide NH)6 (isoxazole O, pyridazinone O, two pyridazinone N, acetamide O, ethoxy O)

This profile suggests potential for forming intermolecular interactions with biological targets, though pharmacodynamic data is lacking .

Molecular Flexibility

  • Rotatable Bonds: 5 (ethyl linker, acetamide chain)

  • Rule of Five Violations: 0 (molecular weight 418.4 < 500, H-bond donors ≤5)

The compound adheres to Lipinski’s criteria for drug-like molecules, with a balance between flexibility and rigidity .

Synthetic Considerations

Retrosynthetic Analysis

While explicit synthetic protocols remain undisclosed, plausible disconnections include:

  • Amide Coupling: Between benzoisoxazol-3-ylacetic acid and 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethylamine

  • Pyridazinone Formation: Via cyclocondensation of hydrazine with a β-keto ester precursor bearing the 4-ethoxyphenyl group

Key Challenges

  • Regioselectivity: Ensuring proper orientation during pyridazinone ring closure

  • Oxazole Stability: Preventing ring-opening under acidic/basic conditions

  • Purification: Separating polar intermediates from reaction mixtures

Research Implications

Materials Science Applications

  • Luminescent Properties: Conjugated π-system may exhibit fluorescence

  • Coordination Chemistry: Pyridazinone oxygen and nitrogen atoms could act as ligands for metal complexes

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